1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester
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Overview
Description
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . The compound’s structure includes a methyl ester group and two bromine atoms at the 2 and 3 positions of the indole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester typically involves the bromination of indole derivatives followed by esterification. One common synthetic route includes the bromination of 1H-indole-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The resulting dibromo compound is then esterified using methanol and a catalyst like sulfuric acid to yield the methyl ester .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 3 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to remove the bromine atoms.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS), sulfuric acid, methanol, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester and its derivatives involves interactions with various molecular targets and pathways. For example, some indole derivatives are known to inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid, 1-methyl-: This compound has a similar structure but lacks the bromine atoms, resulting in different reactivity and biological activities.
2-Methyl-1H-indole-3-carboxylate: This derivative has a methyl group at the 2 position and a carboxylate group at the 3 position, leading to distinct chemical properties and applications.
Properties
CAS No. |
918530-06-0 |
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Molecular Formula |
C10H7Br2NO2 |
Molecular Weight |
332.98 g/mol |
IUPAC Name |
methyl 2,3-dibromoindole-1-carboxylate |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)13-7-5-3-2-4-6(7)8(11)9(13)12/h2-5H,1H3 |
InChI Key |
IVFJAMODRVSZEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2C(=C1Br)Br |
Origin of Product |
United States |
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